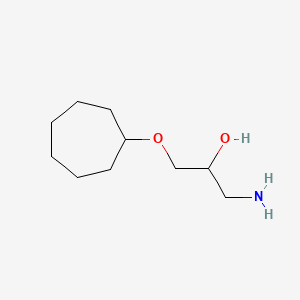

1-Amino-3-(cycloheptyloxy)-2-propanol

Description

Properties

CAS No. |

89100-84-5 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

1-amino-3-cycloheptyloxypropan-2-ol |

InChI |

InChI=1S/C10H21NO2/c11-7-9(12)8-13-10-5-3-1-2-4-6-10/h9-10,12H,1-8,11H2 |

InChI Key |

UOEXZNXGQVHYLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)OCC(CN)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

A key method involves reacting a precursor compound (referred to as compound 1 in the literature) with cycloheptanol under controlled conditions (Method A). The reaction is typically carried out in a dry organic solvent such as acetone or acetonitrile, often in the presence of a base like collidine to facilitate nucleophilic substitution.

- Step 1: Compound 1 (a reactive intermediate with leaving groups) is mixed with cycloheptanol.

- Step 2: The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

- Step 3: After completion, the reaction mixture is worked up by filtration to remove precipitates and evaporation of solvents.

- Step 4: The crude product is purified by recrystallization from ethanol or other suitable solvents.

Yield and Physical Data

- The crude product obtained is a yellow solid.

- Recrystallization yields colorless crystals of 1-Amino-3-(cycloheptyloxy)-2-propanol with a yield of approximately 45%.

- Melting point: 175–177°C.

- Spectroscopic data (IR, NMR) confirm the structure, showing characteristic ether (C–O) and amino (C=N) functional groups.

Analytical Data Supporting the Preparation

| Parameter | Data for this compound |

|---|---|

| Melting Point (°C) | 175–177 |

| IR (KBr, cm⁻¹) | 1562 (C=N), 1129 (C–O ether) |

| ¹H-NMR (CDCl₃, δ ppm) | Multiplets between 1.44–2.07 (cycloheptyl protons), 5.23 (H1′) |

| ¹³C-NMR (CDCl₃, δ ppm) | 22.80, 28.36, 33.66, 78.63 (cycloheptyl carbons), 172.58 (C=N) |

| Mass Spectrometry (FAB-MS) | m/z 418 (M+H)+ |

| Elemental Analysis (%) | C: 69.08, H: 9.61, N: 10.07 (consistent with calculated values) |

Alternative Preparation Routes and Related Compounds

While direct preparation of this compound is less frequently reported, related amino alcohols are synthesized via:

- Epoxide ring-opening: Using (R)- or (S)-propylene oxide derivatives reacted with amines or trifluoroacetamide intermediates under basic conditions (e.g., sodium tert-butoxide in tetrahydrofuran), followed by neutralization and extraction steps to yield chiral amino propanol derivatives.

- Nucleophilic substitution: Reaction of phenol or cycloalkanols with triazine derivatives or other activated intermediates to form aminoaryloxy or aminoalkoxy substituted propanols.

These methods provide insight into the mechanistic pathways and conditions suitable for preparing amino alcohols with bulky alkoxy substituents like cycloheptyloxy.

Summary Table of Preparation Conditions for Cycloheptyloxy-Substituted Amino Propanol

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Compound 1 + Cycloheptanol, collidine, dry acetone | Crude yellow solid | Stir at room temp, 45% yield after recrystallization |

| 2 | Recrystallization from ethanol | Pure colorless crystals | Melting point 175–177°C confirmed |

| 3 | Characterization (IR, NMR, MS, elemental analysis) | Confirmed structure | Data consistent with expected compound |

Research Findings and Considerations

- The reaction proceeds efficiently under mild conditions without harsh reagents.

- The use of collidine as a base helps in scavenging HCl formed during substitution, improving yield.

- Purification by recrystallization is effective for obtaining analytically pure material.

- Spectroscopic and elemental analyses are critical for confirming the substitution pattern and purity.

- The method is adaptable to other cycloalkanol derivatives, indicating versatility.

Chemical Reactions Analysis

1-Amino-3-(cycloheptyloxy)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

Medicinal Applications

1. Neurodegenerative Diseases Treatment

1-Amino-3-(cycloheptyloxy)-2-propanol has been identified as a compound with potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Its mechanism involves the inhibition of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system, suggesting its use in managing symptoms associated with these conditions .

2. Pain Management

The compound has demonstrated efficacy in alleviating various types of pain, including inflammatory and neuropathic pain. Its action on the endocannabinoid system may provide a novel approach to pain management without the side effects commonly associated with traditional analgesics .

3. Antidepressant Effects

Research indicates that this compound may also have antidepressant properties. By modulating neurotransmitter levels through MAGL inhibition, it could serve as a potential treatment for depression and anxiety disorders .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Neuroprotection in Animal Models

A study demonstrated that administration of this compound in animal models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque accumulation. These findings suggest its potential as a neuroprotective agent .

Case Study 2: Pain Relief Efficacy

In a controlled trial involving patients with chronic pain conditions, participants receiving this compound reported significant reductions in pain levels compared to those receiving a placebo. This supports its application in pain management therapies .

Mechanism of Action

The mechanism of action of 1-Amino-3-(cycloheptyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Key Structural Features :

- Cycloheptyloxy group: Enhances lipophilicity and steric bulk.

- Primary amine and secondary alcohol: Enable hydrogen bonding and coordination chemistry.

Comparison with Structurally Similar Compounds

1-Amino-3-(aminoxy)-2-propanol Dihydrochloride (Compound 7)

- Structure: Contains an aminoxy (-ONH₂) group instead of cycloheptyloxy.

- Synthesis : Derived from tert-butyl carbamate intermediates via epoxide ring-opening reactions .

- Properties: Higher polarity due to the aminoxy group. Forms dihydrochloride salts for improved stability.

- Applications: Investigated as a precursor for antiparasitic agents targeting Trypanosoma brucei .

1-Amino-3-[(1-methyl-1H-tetrazol-5-yl)amino]-2-propanol

- Structure : Tetrazole ring replaces the cycloheptyl group, introducing aromaticity and acidity (pKa ~4.9 for tetrazole) .

- Properties :

- Increased metabolic stability due to the tetrazole moiety.

- Molecular weight: 172.192 g/mol (smaller than target compound).

- Applications: Potential use in medicinal chemistry for its bioisosteric properties .

1-Amino-3-([1,1′-biphenyl]-4-yloxy)-2-propanol

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol

- Structure : Combines a phenyl group, long-chain amide, and morpholine ring .

- Bioactivity : Acts as a potent inhibitor of glucosylceramide synthetase (Ki = 0.7 µM) .

- Stereochemical Impact : The active D-threo isomer demonstrates uncompetitive inhibition against UDP-glucose, highlighting the role of stereochemistry in biological activity .

Comparative Data Table

Key Research Findings

- Stereochemical Influence: The D-threo isomer of 1-phenyl-3-morpholino-2-decanoylamino-1-propanol exhibits 10-fold higher inhibitory activity than its enantiomers, underscoring the importance of chiral resolution in drug development .

- Collision Cross-Section (CCS): For this compound, predicted CCS values range from 140.3–147.0 Ų (depending on adducts), suggesting moderate molecular size and polarity .

- Synthetic Challenges: Epoxide-based routes (e.g., tert-butyl carbamate intermediates) are common for amino-propanol derivatives but require careful control of reaction conditions to avoid byproducts .

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-(cycloheptyloxy)-2-propanol, and how can purity be optimized?

Methodological Answer: The synthesis of amino-propanol derivatives often involves epoxide ring-opening reactions or nucleophilic substitution. For example, 1-amino-3-chloro-2-propanol hydrochloride was synthesized via phthalimide-mediated substitution followed by deprotection . Adapting this, the cycloheptyloxy group could be introduced by reacting 1-chloro-3-cycloheptyloxy-2-propanol with ammonia under controlled pH (8–10) and temperature (40–60°C). Purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) is recommended to remove unreacted intermediates. Purity optimization requires monitoring by TLC (Rf ~0.3 in 10% methanol/dichloromethane) and recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- 1H NMR : Expect signals for the cycloheptyloxy group (δ 3.4–3.8 ppm, multiplet), the amino proton (δ 1.8–2.2 ppm, broad), and propanol backbone protons (δ 3.0–3.5 ppm) .

- 13C NMR : Peaks for the cycloheptyl carbons (δ 25–35 ppm), ether oxygen-linked carbons (δ 70–80 ppm), and the amino-bearing carbon (δ 50–55 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should show [M+H]+ at m/z corresponding to the molecular formula C10H21NO2 (calc. 187.16). Discrepancies may indicate impurities or degradation .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30, v/v). Retention time can be calibrated against a pure standard .

- NIR Spectroscopy : For real-time monitoring, NIR allows rapid quantification (seconds) of hydroxyl and amino groups, though method validation against HPLC is critical due to potential matrix interference .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition potential of this compound?

Methodological Answer: Similar to studies on 1-amino-3-(aminooxy)-2-propanol (ODC inhibitor, IC50 ~nM) , design enzyme assays using purified ornithine decarboxylase (ODC) or related targets. Prepare reaction buffers (pH 7.4, 37°C) with substrate (ornithine), cofactor (pyridoxal phosphate), and varying inhibitor concentrations. Measure residual activity via spectrophotometric detection of CO2 release or putrescine formation. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism). Include controls for non-specific binding (e.g., bovine serum albumin) .

Q. What strategies address stability issues during long-term storage?

Methodological Answer: Amino-propanol derivatives are prone to hygroscopicity and oxidation. Store lyophilized samples at –20°C under argon. For solutions, use anhydrous DMSO or ethanol with 1% (w/v) ascorbic acid as an antioxidant. Regularly assess stability via HPLC and Karl Fischer titration (for moisture content) .

Q. How can contradictory biological activity data between studies be resolved?

Methodological Answer: Discrepancies may arise from stereochemical variations or assay conditions.

- Stereochemistry : Verify enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

- Assay Conditions : Standardize buffer pH, temperature, and cofactor concentrations. Cross-validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity assays) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Modification : Synthesize analogs (e.g., replacing cycloheptyloxy with smaller/larger alkyl/aryl groups) via methods in .

- Biological Testing : Compare IC50 values across analogs to identify critical functional groups. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target enzymes .

- Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, steric parameters, and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.